molecular formula C20H15ClN4O2S B11355230 N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11355230
M. Wt: 410.9 g/mol
InChI Key: LAQFQJVEHIAWDM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline, 4-methylbenzaldehyde, and cyanoacetic acid. The synthesis process may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

    Thioether Formation: Introduction of the sulfanyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile or carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide involves interactions with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Chlorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
  • **N-(4-Bromophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide
  • **N-(4-Fluorophenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H15ClN4O2S

Molecular Weight

410.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O2S/c1-12-2-4-13(5-3-12)18-16(10-22)19(27)25-20(24-18)28-11-17(26)23-15-8-6-14(21)7-9-15/h2-9H,11H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

LAQFQJVEHIAWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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